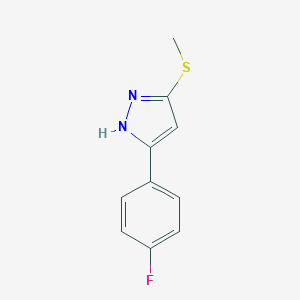

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-methylsulfanyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFTZMJWTJLPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372091 | |

| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-20-9 | |

| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole. The pyrazole scaffold is a privileged core in medicinal chemistry, and its functionalization with moieties such as a fluorophenyl group and a methylthio group can significantly influence its physicochemical and pharmacological properties. This document delineates the molecule's structural features, including tautomerism and key functional groups. In the absence of extensive published data on this specific molecule, we present a robust, field-proven synthetic strategy based on the classical Knorr pyrazole synthesis, complete with a detailed, actionable experimental protocol. Furthermore, we outline the essential analytical techniques required for unambiguous structural confirmation, including predicted spectroscopic data based on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and explore the potential of this and related pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities. Pyrazole derivatives are integral components of numerous commercial drugs and clinical candidates, demonstrating efficacy as anti-inflammatory, antimicrobial, anti-tumor, and analgesic agents. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its biological and pharmacokinetic profiles.

Two key substitutions on the pyrazole ring are of particular interest in medicinal chemistry:

-

The 4-Fluorophenyl Group: The introduction of a fluorine atom onto a phenyl ring is a common strategy in drug design. The C-F bond is significantly more stable than a C-H bond, which can enhance metabolic stability.[1] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and create favorable electrostatic interactions with protein targets, often increasing binding affinity.[1]

-

The Methylthio Group (S-CH₃): The methylthio substituent serves a dual purpose. It can modulate the electronic properties of the pyrazole ring and provides a versatile synthetic handle for further chemical modification, such as oxidation to sulfoxide or sulfone derivatives, which can drastically alter solubility and biological activity.

This guide focuses on the specific structure of this compound, providing a foundational understanding for its synthesis and potential application.

Structural Elucidation and Physicochemical Properties

Core Structure and Tautomerism

The fundamental structure of the title compound consists of a central five-membered pyrazole ring. This ring is substituted at the C3 position with a 4-fluorophenyl group and at the C5 position with a methylthio group.

A critical feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can reside on either N1 or N2, leading to two distinct tautomeric forms. While one form may predominate in a given environment, the molecule exists in a dynamic equilibrium between these two states. This interconversion is crucial to consider, as it can affect crystal packing, hydrogen bonding capabilities, and receptor interactions.[2]

The two primary tautomers are:

-

This compound

-

5-(4-Fluorophenyl)-3-(methylthio)-1H-pyrazole

For clarity, this guide will primarily refer to the this compound nomenclature, while acknowledging the existence of this equilibrium.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₉FN₂S | Defines the elemental composition. |

| Molecular Weight | 224.26 g/mol | Used for all stoichiometric calculations. |

| Exact Mass | 224.04975 Da | Critical for high-resolution mass spectrometry confirmation. |

| XLogP3 | ~2.9 - 3.2 | Predicts lipophilicity; suggests moderate cell permeability. |

| Hydrogen Bond Donors | 1 (from N-H) | Indicates potential for hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 3 (2x N, 1x F) | Indicates potential for hydrogen bonding with target proteins. |

| Topological Polar Surface Area | ~41.9 Ų | Influences membrane transport and solubility. |

A Proposed Synthetic Strategy

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3][4] The most reliable and versatile approach for the target molecule is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4]

Retrosynthetic Analysis and Forward Plan

A logical retrosynthetic disconnection of the pyrazole ring points to two key starting materials: hydrazine and a suitable 1,3-dicarbonyl equivalent. The chosen precursor is 1-(4-fluorophenyl)-4,4-bis(methylthio)but-3-en-2-one, which contains the required carbon skeleton and functional groups for regioselective cyclization.

The proposed forward synthesis is a two-step process, which is outlined in the workflow diagram below.

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, field-validated methodology derived from standard procedures for pyrazole synthesis.[5]

Step 1: Synthesis of 1-(4-fluorophenyl)-4,4-bis(methylthio)but-3-en-2-one

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) and suspend it in anhydrous THF (100 mL).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4'-fluoroacetophenone (1.0 eq.) in anhydrous THF (20 mL) dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dithiocarboxylation: Add carbon disulfide (1.5 eq.) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn a deep red or orange color. Allow the reaction to stir at room temperature for 2 hours.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (2.5 eq.) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the β-ketovinyl dithioacetal intermediate.

Step 2: Synthesis of this compound

-

Setup: To a 100 mL round-bottom flask, add the intermediate from Step 1 (1.0 eq.) and dissolve it in ethanol (50 mL).

-

Cyclization: Add hydrazine hydrate (1.2 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure title compound.

Essential Methods for Structural Characterization

Unambiguous confirmation of the synthesized structure is paramount. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. Based on analogous compounds found in the literature, the following spectral characteristics are predicted.[6][7]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Information |

| ¹H NMR | 12.0 - 13.5 | br s | N-H proton of the pyrazole ring (exchangeable with D₂O). |

| 7.7 - 7.9 | dd or m | 2 Ar-H ortho to the pyrazole ring. | |

| 7.1 - 7.3 | t | 2 Ar-H meta to the pyrazole ring. | |

| 6.4 - 6.6 | s | 1H at the C4 position of the pyrazole ring. | |

| 2.5 - 2.7 | s | 3H of the S-CH₃ group. | |

| ¹³C NMR | 160 - 165 (d) | Doublet (d) | Ar-C -F (large ¹JCF coupling). |

| ~150 | Singlet (s) | C 3 of the pyrazole ring. | |

| ~145 | Singlet (s) | C 5 of the pyrazole ring. | |

| 128 - 130 (d) | Doublet (d) | Ar-C H ortho to pyrazole (small ²JCF coupling). | |

| 115 - 117 (d) | Doublet (d) | Ar-C H meta to pyrazole (³JCF coupling). | |

| ~105 | Singlet (s) | C 4 of the pyrazole ring. | |

| 14 - 16 | Singlet (s) | S-C H₃ carbon. | |

| ¹⁹F NMR | -110 to -115 | s or m | Single fluorine environment of the 4-fluorophenyl group. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula. The experimentally determined mass should match the calculated exact mass of the protonated molecule [M+H]⁺.

-

Calculated Exact Mass for C₁₀H₁₀FN₂S⁺: 225.0576

-

Expected Result: An observed m/z value within 5 ppm of the calculated mass provides strong evidence for the correct elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

-

~3100-3300 cm⁻¹ (broad): N-H stretching vibration.

-

~1590-1610 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole and phenyl rings.

-

~1220-1240 cm⁻¹: Strong C-F stretching vibration.

-

~680-720 cm⁻¹: C-S stretching vibration.

Potential Applications and Future Directions

Given the prevalence of fluorophenyl-substituted pyrazoles in drug discovery, this compound represents a valuable scaffold for further investigation.[1][8] Based on the known bioactivities of related structures, this compound could be screened for a variety of therapeutic targets, including:

-

Kinase Inhibition: Many pyrazole-based compounds are potent kinase inhibitors used in oncology.

-

Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents.[8]

-

Anti-inflammatory Effects: Celecoxib, a well-known NSAID, features a pyrazole core, highlighting the potential for this class of compounds to modulate inflammatory pathways.

Future work should involve the synthesis of a library of analogues by modifying the substituent at the N1 position and by oxidizing the methylthio group to explore structure-activity relationships (SAR).

Conclusion

This guide has detailed the structural characteristics of this compound, a molecule of significant interest for medicinal chemistry and drug development. We have provided a comprehensive, actionable framework for its synthesis via a robust Knorr cyclocondensation reaction and outlined the critical analytical methodologies required for its unambiguous structural verification. By leveraging this foundational knowledge, researchers can confidently synthesize, characterize, and explore the therapeutic potential of this promising heterocyclic scaffold.

References

- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 2. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

A Senior Application Scientist's Guide to the Synthesis of Novel Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, its derivatives have become cornerstones in drug discovery, forming the core of blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1][3] The metabolic stability of the pyrazole ring and its capacity for diverse functionalization make it a focal point for developing therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] This guide provides an in-depth exploration of the key synthetic pathways to this vital heterocyclic system, blending classical foundations with modern, high-efficiency methodologies. We will delve into the causality behind strategic synthetic choices, offering field-proven insights to navigate the complexities of pyrazole construction.

Chapter 1: Foundational Pathways: The Classical Approaches

The enduring utility of classical methods lies in their reliability and the ready availability of starting materials. Understanding these pathways is essential for any researcher in the field.

The Knorr Pyrazole Synthesis: A Century-Old Cornerstone

The most direct and widely recognized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9]

Causality and Mechanistic Insight: This reaction is typically performed under acidic conditions.[10][11] The mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. The choice of which carbonyl reacts first is influenced by steric and electronic factors. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[11][12] The driving force for this reaction is the formation of the highly stable aromatic heterocycle.

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for forming a mixture of two regioisomers.[7][13] Modern modifications often employ catalysts like copper (II) nitrate to enhance regioselectivity and allow the reaction to proceed under milder conditions, such as at room temperature.[7]

Paal-Knorr Synthesis: An Alternative Dicarbonyl Route

Closely related to the Knorr synthesis, the Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound and a hydrazine.[14][15] While more commonly associated with pyrrole and furan synthesis, this method is also effective for creating pyrazoles. The mechanism involves the formation of a di-imine intermediate followed by cyclization and aromatization.[15][16] The choice between the Knorr (1,3-dicarbonyl) and Paal-Knorr (1,4-dicarbonyl) approach is dictated entirely by the availability of the starting diketone required to achieve the desired substitution pattern on the final pyrazole ring.

Chapter 2: Modern Synthetic Strategies for Enhanced Efficiency and Diversity

While classical methods are robust, modern drug development demands greater efficiency, diversity, and often, greener processes. Advanced strategies have emerged to meet these needs.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a paradigm shift in synthetic efficiency.[13][17] This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and energy consumption.[17][18]

Expertise & Rationale: The power of MCRs lies in their convergent nature. Instead of building a molecule step-by-step, MCRs assemble complex structures in a single, highly efficient operation. For pyrazole synthesis, a common MCR involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[13] This strategy often begins with a Knoevenagel condensation between the aldehyde and the ketoester, which then generates an intermediate that reacts with the hydrazine in a manner analogous to the Knorr synthesis. The ability to vary all three components allows for the rapid generation of large libraries of diverse pyrazole derivatives, a critical advantage in early-stage drug discovery.[18]

[3+2] Cycloaddition Reactions: Precision and Regiocontrol

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocycles.[7] For pyrazole synthesis, this involves the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (typically an alkyne or an alkene equivalent).[19][20]

Causality and Strategic Advantage: The primary advantage of this approach is the high degree of regiochemical control, which often circumvents the isomer mixture problems seen in classical condensations. For instance, the reaction of in-situ generated nitrile imines with terminal alkynes consistently yields 1,3,5-trisubstituted pyrazoles with a defined substitution pattern.[21] The use of "alkyne surrogates," such as α,β-unsaturated aldehydes, can further broaden the scope and simplify the synthesis of the dipolarophile component.[20] This method is particularly valuable when a specific regioisomer is required for biological activity.

Green Chemistry Approaches: Microwave and Ultrasound Assistance

In recent years, there has been a significant push towards sustainable chemistry.[22] Microwave (MW) and ultrasound-assisted syntheses have emerged as powerful tools to accelerate pyrazole synthesis.[23][24]

Rationale for Implementation: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[22][25][26] This often leads to higher yields and cleaner reaction profiles. For example, the condensation of chalcones with hydrazines to form pyrazoles can be completed in minutes under microwave irradiation, compared to several hours using conventional heating.[24][25] Ultrasound provides energy through acoustic cavitation, which can enhance reaction rates under milder conditions.[23] These techniques are not merely alternative heating methods; they represent a more sustainable and efficient approach to chemical synthesis, reducing energy consumption and often allowing for the use of greener solvents like water or ethanol.[22][26]

Transition-Metal Catalysis: Novel Bond Formations

Transition-metal catalysis has opened new avenues for pyrazole synthesis, enabling reactions that are not feasible through traditional methods.[4][27] These approaches include copper-promoted aerobic oxidative cycloadditions and direct C-H functionalization of pre-formed pyrazole rings.[27][28] For example, a copper-promoted [3+2] cycloaddition between N,N-disubstituted hydrazines and alkynoates uses air as a green oxidant, offering high atom economy and regioselectivity.[28][29] This strategy allows for the construction of polysubstituted pyrazoles that might be difficult to access otherwise.

Chapter 3: Experimental Protocols and Validation

A protocol's trustworthiness is defined by its reproducibility and the clarity of its validation procedures.

Protocol 1: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from methodologies that emphasize efficiency and green chemistry principles.[25][26]

-

Objective: To synthesize a 1,3,5-trisubstituted pyrazole from a substituted chalcone and phenylhydrazine hydrochloride using microwave irradiation.

-

Materials:

-

Substituted chalcone (1.0 mmol)

-

Phenylhydrazine hydrochloride (1.2 mmol)

-

Ethanol (5 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

-

-

Procedure:

-

In a 10 mL microwave reaction vial, combine the chalcone (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol).

-

Add ethanol (5 mL) and glacial acetic acid (3 drops).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100-120 °C for 5-10 minutes. Power should be set to maintain the target temperature (e.g., 100 W).[25]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate / 70% Hexane).

-

After completion, cool the reaction vial to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

-

Validation and Purification:

-

Dry the crude product in a vacuum oven.

-

Determine the crude yield.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to achieve high purity.

-

Characterization: Confirm the structure and purity of the final product using:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

-

-

Protocol 2: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

This MCR protocol is based on established methods for rapid library generation.[13][18]

-

Objective: To synthesize a polysubstituted pyrazole via a one-pot reaction of an aldehyde, ethyl acetoacetate, and hydrazine hydrate.

-

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Hydrazine hydrate (1.1 mmol)

-

Ethanol (10 mL)

-

Piperidine (5 mol%, catalyst)

-

-

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).

-

Add piperidine (5 mol%) to the mixture.

-

Stir the reaction at room temperature for 10 minutes to facilitate the initial Knoevenagel condensation.

-

Add hydrazine hydrate (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction to reflux (approx. 80 °C) and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

-

Validation and Purification:

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product via recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

-

Characterization: Validate the final compound using NMR, MS, and melting point analysis as described in Protocol 1.

-

Comparative Summary of Synthetic Pathways

| Synthesis Method | Key Precursors | Typical Conditions | Advantages | Limitations |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acidic, heating | Reliable, readily available starting materials[8][9] | Potential for regioisomer mixtures, sometimes harsh conditions[7][13] |

| Multicomponent (MCR) | Aldehyde, β-Ketoester, Hydrazine | Catalytic base/acid, one-pot | High atom economy, operational simplicity, rapid library generation[13][18] | Mechanism can be complex, optimization may be required |

| [3+2] Cycloaddition | Diazo compound/Nitrile imine, Alkyne | Often thermal or metal-catalyzed | Excellent regioselectivity, broad scope[19][20][21] | Precursors (e.g., diazo compounds) can be unstable/hazardous[7] |

| Microwave-Assisted | Various (e.g., Chalcone, Hydrazine) | Microwave irradiation, 5-20 min | Drastically reduced reaction times, higher yields, green chemistry[22][25][26] | Requires specialized equipment, scalability can be a concern |

| Metal-Catalyzed | Hydrazines, Alkynoates, etc. | Cu, Ru, etc. catalyst | Access to novel structures, high regioselectivity, C-H functionalization possible[27][28][29] | Catalyst cost/toxicity, removal of metal residues from product |

Conclusion and Future Outlook

The synthesis of novel pyrazole derivatives remains a dynamic and evolving field, driven by the scaffold's immense importance in drug discovery. While classical methods like the Knorr synthesis provide a solid foundation, the future lies in the continued development of modern, more efficient strategies. Multicomponent reactions offer unparalleled efficiency for generating chemical diversity, while cycloaddition and transition-metal-catalyzed methods provide the precision needed to access specific, complex targets. Furthermore, the integration of green chemistry principles, such as microwave-assisted synthesis, is becoming not just an option but a necessity. For the modern researcher, a comprehensive understanding of this diverse synthetic toolkit is paramount to accelerating the discovery of the next generation of pyrazole-based therapeutics.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. knorr pyrazole synthesis | PPTX [slideshare.net]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 19. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazole synthesis [organic-chemistry.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. mdpi.com [mdpi.com]

- 26. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Molecular Overview and Physicochemical Properties

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms.[3] The structure is characterized by a 4-fluorophenyl substituent at the 3-position and a methylthio group at the 5-position. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the methylthio group can influence solubility and offers a potential site for further chemical modification.

| Property | Predicted Value | Reference Analogue |

| Molecular Formula | C₁₀H₉FN₂S | N/A |

| Molecular Weight | 224.26 g/mol | N/A |

| CAS Number | Not available | 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole: 475982-42-4[5] |

| Appearance | Likely a white to off-white solid | General observation for similar pyrazole derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General observation for similar pyrazole derivatives |

Synthetic Strategies and Mechanistic Insights

The synthesis of 3,5-disubstituted pyrazoles is well-documented, with the most common approach being the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[3][6][7] For the target molecule, a plausible synthetic route would involve the reaction of a β-ketothioester with hydrazine hydrate.

Figure 1. Proposed synthetic workflow for this compound.

-

Synthesis of the β-ketoester intermediate: 4-Fluoroacetophenone would be reacted with a suitable methylating agent, such as dimethyl carbonate, in the presence of a strong base like sodium hydride to yield methyl 3-(4-fluorophenyl)-3-oxopropanoate.

-

Introduction of the methylthio group: The resulting β-ketoester would then be treated with a methylthiolating agent. A common method involves the use of dimethyl disulfide and a base, or through the formation of a dithioketal followed by partial hydrolysis and methylation.

-

Cyclization to form the pyrazole ring: The purified β-ketothioester intermediate would be refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration to yield the final pyrazole product.[3][7]

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Expected signals would include a singlet for the methylthio protons, aromatic protons from the fluorophenyl ring showing characteristic splitting patterns, and a signal for the pyrazole ring proton.

-

¹³C NMR: Resonances for the methylthio carbon, the carbons of the pyrazole ring, and the carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic coupling constant.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 224.26 would confirm the identity of the compound.

Potential Biological Activities and Therapeutic Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][4] The presence of the 4-fluorophenyl group is a common feature in many bioactive molecules, often enhancing their therapeutic properties.

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, making them effective anti-inflammatory and analgesic agents.[1]

-

Anticancer: The pyrazole scaffold is found in several anticancer drugs that target various kinases and other proteins involved in cell proliferation and survival.[2][8]

-

Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[2]

-

Kinase Inhibition: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, facilitating binding to the ATP-binding site of various kinases. The 4-fluorophenyl group can form favorable interactions within the kinase active site.[8]

The logical flow for the potential mechanism of action as a kinase inhibitor is depicted below:

Figure 2. Potential mechanism of action of this compound as a kinase inhibitor.

Future Directions and Conclusion

While this compound is not yet a commercially available compound with a designated CAS number, its structural features strongly suggest its potential as a valuable building block in drug discovery. The synthetic routes are well-precedented, and the anticipated biological activities are grounded in the extensive literature on related pyrazole derivatives.

Further research should focus on:

-

The definitive synthesis and characterization of this compound.

-

Screening for biological activity against a panel of relevant targets, particularly kinases and inflammatory enzymes.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecular scaffold.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. Cas 475982-42-4,3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutic Development

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyrazole Nucleus

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] This aromatic ring system provides a unique combination of structural rigidity, diverse functionality, and the capacity for stereochemical complexity, making it an invaluable scaffold in drug design.[1] First described by Knorr in 1883, pyrazole derivatives have since been explored extensively, leading to the development of numerous clinically successful drugs across a wide array of therapeutic areas.[2]

The pharmacological significance of the pyrazole nucleus lies in its ability to serve as a bioisostere for other aromatic systems, such as benzene, often enhancing biological potency and improving critical physicochemical properties like water solubility and lipophilicity.[3] The two nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating precise interactions with biological targets. This versatility has led to the approval of over 40 pyrazole-containing drugs by the FDA, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (later withdrawn), and the analgesic Difenamizole.[3][4]

This guide provides a detailed exploration of the therapeutic potential of pyrazoles, focusing on their mechanisms of action, key clinical candidates, and the experimental methodologies used to validate their efficacy in major therapeutic domains.

Anti-inflammatory Potential: Selective COX-2 Inhibition

The development of pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) marked a significant advancement in pain and inflammation management. The key innovation was the design of compounds that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is primarily induced at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for gastrointestinal protection.[5][6]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[7][8] Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a high risk of gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[5][9]

Pyrazole-based selective inhibitors, such as Celecoxib, possess a distinct chemical structure, often a diaryl-substituted pyrazole with a sulfonamide side chain.[7][10] This side chain binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1, conferring its selectivity.[9] By selectively blocking COX-2, these drugs reduce the synthesis of inflammatory prostaglandins like PGE2, thereby exerting potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastric toxicity.[7][8][10]

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ilkogretim-online.org [ilkogretim-online.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. ClinPGx [clinpgx.org]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Pyrazole-Based Enzyme Inhibitors

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility has cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[4] The unique chemical properties of the pyrazole nucleus are central to its success. It can act as a bioisosteric replacement for a phenyl ring, enhancing physicochemical properties like solubility and lipophilicity.[1] Furthermore, the nitrogen atoms at the N-1 and N-2 positions can serve as both hydrogen bond donors and acceptors, respectively, allowing for critical interactions within the active sites of enzymes.[1] This adaptability is evidenced by the integration of the pyrazole core into numerous FDA-approved drugs, targeting a diverse array of enzymes implicated in conditions ranging from inflammation and cancer to metabolic disorders.[2][5] This guide provides an in-depth exploration of the molecular mechanisms through which pyrazole-based compounds exert their inhibitory effects on key enzyme classes, the structure-activity relationships that govern their potency, and the robust experimental methodologies used to elucidate these interactions.

Core Mechanisms of Inhibition: A Target-Centric Exploration

The inhibitory action of a pyrazole-based compound is intrinsically linked to the architecture and function of its target enzyme. The scaffold's true power lies in its ability to be chemically decorated with various substituents that precisely target the unique topology of an enzyme's active site or allosteric pockets.

Cyclooxygenase (COX) Isoforms: Selective Inhibition

Perhaps the most well-known example of a pyrazole-based enzyme inhibitor is Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7][8]

-

Mechanism: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[9] Celecoxib functions as a highly selective, reversible inhibitor of COX-2.[8] This selectivity is conferred by its diaryl-substituted pyrazole structure, specifically the polar benzenesulfonamide side chain.[7][8] The active site of COX-2 contains a hydrophilic side pocket that is absent in COX-1. Celecoxib's sulfonamide moiety binds within this pocket, anchoring the inhibitor and blocking the entry of arachidonic acid to the catalytic site.[8] This targeted binding accounts for its approximately 10-20 times greater selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

-

Significance: The development of selective COX-2 inhibitors like Celecoxib showcases a pinnacle of structure-based drug design, where the pyrazole core serves as a rigid scaffold to orient functional groups for specific enzyme-isoform interactions.[10][11]

Protein Kinases: Competitive ATP Antagonism

Protein kinases (PKs) represent one of the most significant enzyme families targeted in modern oncology. The pyrazole ring is a vital framework in the structure of numerous FDA-approved protein kinase inhibitors (PKIs), including Crizotinib, Ruxolitinib, and Encorafenib.[4][5]

-

Mechanism: The vast majority of pyrazole-based PKIs function as ATP-competitive inhibitors (Type I inhibitors).[4] They are designed to mimic the adenine moiety of ATP, the natural substrate for all kinases. These inhibitors bind reversibly to the ATP-binding pocket of the kinase in its active conformation (DFG-in state).[4] The pyrazole core often forms key hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.[12][13] For instance, docking studies of Ruxolitinib, a selective JAK1/JAK2 inhibitor, show its pyrazole-pyrrolo[2,3-d]pyrimidine scaffold fitting snugly into the ATP-binding pocket.[4]

-

Significance: The synthetic accessibility and drug-like properties of the pyrazole scaffold make it an ideal starting point for developing highly potent and selective kinase inhibitors for targeted cancer therapies.[4][5]

Xanthine Oxidase: Mimicking the Natural Substrate

Pyrazole derivatives are also prominent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism whose overactivity leads to hyperuricemia and gout.[14][15][16]

-

Mechanism: Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[17][18][19] Allopurinol, a pyrazolopyrimidine and a structural analogue of hypoxanthine, is a classic example.[17][20] Allopurinol acts as a substrate and is metabolized by XO into its active form, oxypurinol (alloxanthine).[18][21] Both allopurinol and oxypurinol are competitive inhibitors that bind tightly to the molybdenum-pterin center in the active site of XO, preventing the natural substrates from binding and thereby reducing the production of uric acid.[18][21] More recent pyrazole-based XO inhibitors also function through competitive or mixed-type inhibition, interacting with key residues like Arg880 and Thr1010 in the enzyme's active site.[16]

-

Significance: The ability of the pyrazole ring to mimic the structure of natural purine bases makes it an excellent pharmacophore for designing inhibitors that can effectively control uric acid levels in patients with gout.[22][23]

Structure-Activity Relationships (SAR): Rationalizing Inhibitor Potency and Selectivity

The efficacy of a pyrazole-based inhibitor is not determined by the core alone but by the intricate interplay of its substituents. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds into clinical candidates.

-

Causality in Experimental Choices: SAR studies are not random; they are hypothesis-driven. For example, if initial docking studies suggest a hydrophobic pocket near the pyrazole's 5-position, chemists will rationally synthesize a series of analogues with varying lipophilic groups at that position to test the hypothesis and improve binding affinity.[24]

-

Key Observations:

-

For COX-2 Inhibitors: A benzenesulfonamide moiety is critical for selectivity, as it interacts with the unique hydrophilic pocket of COX-2.[8][11]

-

For Protein Kinase Inhibitors: Large, bulky groups are often added to the pyrazole scaffold to extend into solvent-exposed regions or specific sub-pockets of the ATP-binding site, which can dramatically enhance selectivity for one kinase over another.[25]

-

For Cannabinoid Receptor Antagonists: Studies on pyrazole derivatives targeting CB1 receptors found that a p-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were all required for potent activity.[26]

-

The following table summarizes inhibitory data for selected pyrazole-based drugs, illustrating the high potency achievable with this scaffold.

| Inhibitor | Target Enzyme(s) | Inhibition Potency (IC50 / Ki) | Mechanism Type |

| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50 ≈ 40 nM | Selective, Reversible |

| Ruxolitinib | Janus Kinase 1/2 (JAK1/JAK2) | IC50 ≈ 3 nM | ATP-Competitive |

| Allopurinol | Xanthine Oxidase (XO) | Ki ≈ 700 nM | Competitive |

| Compound 10 (Ishibuchi et al.) | Xanthine Oxidase (XO) | IC50 = 5.8 nM | Competitive |

| Compound 6 (Qi et al.) | Xanthine Oxidase (XO) | IC50 = 2.45 µM | Competitive |

Data compiled from sources:[4][21][22]

Experimental Protocols for Mechanistic Characterization

To ensure scientific integrity, claims about an inhibitor's mechanism must be validated through rigorous experimentation. The following protocols represent a self-validating system, where each step provides data to inform and confirm the next.

Protocol 1: Enzyme Kinetics for Determining Inhibition Modality

This is the foundational experiment to determine how an inhibitor affects the enzyme's catalytic activity.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the purified target enzyme in a suitable buffer that ensures stability and activity.

-

Prepare a stock solution of the specific substrate for the enzyme.

-

Prepare a serial dilution of the pyrazole inhibitor stock solution in the assay buffer.

-

-

Assay Execution:

-

In a multi-well plate, set up reactions containing a fixed concentration of the enzyme.

-

Vary the concentrations of the substrate across a range (typically 0.1x to 10x the Michaelis constant, Km).

-

For each substrate concentration, run a set of reactions with different concentrations of the inhibitor (including a zero-inhibitor control).

-

Initiate the reaction by adding the enzyme or substrate.

-

Monitor the reaction rate (product formation or substrate depletion) over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each condition.

-

Plot v₀ versus substrate concentration [S] for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data into a double-reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[S]).

-

Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Use non-linear regression analysis of the Michaelis-Menten data to fit to the appropriate inhibition model and calculate the Ki value.

-

Protocol 2: X-ray Crystallography for Visualizing the Binding Mode

This structural biology technique provides the ultimate proof of an inhibitor's binding mode.

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.

Methodology:

-

Co-crystallization:

-

Incubate the purified target enzyme with a molar excess of the pyrazole inhibitor to ensure saturation of the binding sites.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.[27]

-

Identify conditions that produce high-quality, single crystals of the enzyme-inhibitor complex.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the crystal's space group and unit cell dimensions.

-

Solve the crystal structure using molecular replacement, using a known structure of the enzyme as a search model.

-

Build the inhibitor into the resulting electron density map and refine the model of the complex to achieve the best fit with the experimental data.

-

-

Analysis:

-

Analyze the final structure to identify all specific molecular interactions (hydrogen bonds, van der Waals contacts, salt bridges) between the pyrazole inhibitor and the amino acid residues of the enzyme's active site.[28][29][30] This provides irrefutable evidence of the binding mode predicted by kinetic and computational studies.

-

Protocol 3: Molecular Docking for Predictive Modeling

Computational modeling is an invaluable tool for predicting binding modes and guiding inhibitor design.[31][32][33]

Objective: To predict the most likely binding pose of a pyrazole inhibitor within the enzyme's active site and estimate the binding affinity.

Methodology:

-

Preparation of Structures:

-

Obtain a high-resolution 3D structure of the target enzyme (preferably from X-ray crystallography, e.g., from the Protein Data Bank).

-

Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states, and removing water molecules not critical for binding.

-

Generate a low-energy 3D conformation of the pyrazole inhibitor using computational chemistry software.

-

-

Docking Simulation:

-

Define the binding site (or "docking box") on the enzyme, typically centered on the known active site or a co-crystallized ligand.

-

Use a docking algorithm (e.g., Glide, AutoDock) to systematically search for the best possible orientations and conformations of the inhibitor within the binding site.[34]

-

The algorithm scores each pose based on a scoring function that estimates the binding free energy.

-

-

Analysis and Interpretation:

-

Analyze the top-scoring poses to identify the most plausible binding mode.

-

Visualize the predicted interactions between the inhibitor and the enzyme's active site residues.

-

Use these predictions to rationalize existing SAR data and to propose new modifications to the pyrazole scaffold to improve binding affinity or selectivity.[35]

-

Visualizing Mechanisms and Workflows

Diagrams are essential for conveying complex biological and procedural information clearly.

Caption: Comparative mechanisms of competitive and non-competitive enzyme inhibition.

Caption: Simplified pathway showing Celecoxib's inhibition of the COX-2 enzyme.

Caption: Integrated workflow for the characterization of pyrazole enzyme inhibitors.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. Its success stems from a combination of favorable physicochemical properties and the capacity for versatile substitution, which allows for the precise targeting of diverse enzyme active sites. The mechanisms of action, while varied, commonly involve competitive inhibition by mimicking a natural substrate or binding within a critical catalytic pocket. A rigorous, multi-faceted experimental approach, combining enzyme kinetics, structural biology, and computational modeling, is paramount for fully elucidating these mechanisms. This integrated workflow not only validates the inhibitory action of a given compound but also provides invaluable insights that fuel the iterative cycle of drug design, leading to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 15. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 17. droracle.ai [droracle.ai]

- 18. pharmacyfreak.com [pharmacyfreak.com]

- 19. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]

- 20. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 22. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. scispace.com [scispace.com]

- 25. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biointerfaceresearch.com [biointerfaceresearch.com]

- 34. tandfonline.com [tandfonline.com]

- 35. A computational analysis of pyrazole-based inhibitors binding to Hsp90 using molecular dynamics simulation and the MM-GBSA method (2010) | Changhong Yi | 9 Citations [scispace.com]

IUPAC nomenclature for substituted pyrazole compounds.

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique structural and electronic properties, stemming from the arrangement of two adjacent nitrogen atoms within a five-membered aromatic ring, give rise to a diverse range of derivatives with significant biological and chemical activities.[3] A precise and unambiguous system of nomenclature is paramount for researchers and developers to communicate, document, and patent these complex molecular entities. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted pyrazole compounds, moving from foundational principles to more complex scenarios encountered in drug development and materials science. It is designed to serve as a practical reference for scientists, explaining not just the rules, but the chemical logic that underpins them.

The Pyrazole Core: Foundational Numbering and Tautomerism

Pyrazole is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂.[4][5] The presence of a proton that can reside on either of the two nitrogen atoms introduces the concept of annular prototropic tautomerism, a fundamental characteristic that directly influences its nomenclature.[3][6]

The Principle of Lowest Locants

The IUPAC system for naming heterocyclic compounds is built on the principle of assigning the lowest possible numbers (locants) to the heteroatoms.[7] For pyrazole, the numbering convention is unambiguous and serves as the foundation for naming all derivatives.

Workflow for Numbering the Pyrazole Ring:

-

Identify the Saturated Nitrogen: The numbering begins at the nitrogen atom that bears a hydrogen atom (the imino-type nitrogen). This atom is assigned position 1.[6][8]

-

Proceed Towards the Second Heteroatom: The numbering continues around the ring in the direction that gives the second nitrogen atom the lowest possible number, which is position 2.[8]

-

Complete the Ring: The carbon atoms are then numbered sequentially as 3, 4, and 5.

This systematic approach ensures consistency regardless of the substitution pattern.

Caption: IUPAC numbering scheme for the 1H-pyrazole ring.

Designating the Tautomeric Form: The Indicated Hydrogen

Because of tautomerism, a substituent at position 3 in one tautomer is at position 5 in the other.[6][9] When the position of the hydrogen on the nitrogen is known or needs to be specified for clarity, IUPAC nomenclature uses the "indicated hydrogen" designation. The parent compound is named 1H-pyrazole .[4][10] This explicitly states that the hydrogen atom is located on nitrogen atom 1. This precision is critical in contexts like crystallography or when specific N-H bonding interactions are under investigation. If the position of the N-H is unknown or represents a mixture of tautomers, names like "3(5)-methylpyrazole" may be used in less formal contexts, but for registry and official documentation, a single, unambiguous name is required.[11]

Nomenclature of Substituted Pyrazoles

Once the ring numbering is established, naming substituted pyrazoles follows the general principles of IUPAC organic nomenclature.

Simple Substitution

For pyrazoles with a single substituent or multiple non-prioritized substituents (e.g., alkyl, halo groups), the process is straightforward:

-

Identify Substituents: Name each substituent group.

-

Assign Locants: Use the numbering system described in Section 1 to assign a locant to each substituent.

-

Alphabetize: List the substituent prefixes in alphabetical order.

-

Assemble the Name: Combine the alphabetized prefixes with their locants and attach them to the parent name "pyrazole".

Example: A pyrazole with a methyl group at C3 and a bromine atom at C5 is named 5-bromo-3-methyl-1H-pyrazole .

Caption: Example of a substituted pyrazole with locants.

Prioritizing Functional Groups

When multiple functional groups are present, IUPAC has established an order of precedence to determine the principal functional group.[12][13] This principal group defines the suffix of the molecule's name, while all other groups are cited as prefixes.[12] The causality behind this system is to assign the highest priority to functional groups with higher oxidation states of carbon.[12]

Table 1: Abbreviated Priority of Common Functional Groups

| Priority | Class | Suffix (as Principal Group) | Prefix (as Substituent) |

|---|---|---|---|

| Highest | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | carbamoyl- | |

| Nitriles | -nitrile | cyano- | |

| Aldehydes | -al | formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- |

| Lowest | Alkenes/Alkynes | -ene / -yne | alkenyl- / alkynyl- |

Source: Adapted from IUPAC recommendations.[12][13]

Example: A pyrazole substituted with a carboxylic acid at C5 and a hydroxyl group at C4. The carboxylic acid has higher priority.

-

Correct Name: 4-hydroxy-1H-pyrazole-5-carboxylic acid.[14]

-

Incorrect Name: 5-carboxy-1H-pyrazol-4-ol.

N-Substituted Pyrazoles

Substitution on one of the ring nitrogen atoms is a common and vital feature in medicinal chemistry, as it can modulate properties like hydrogen bond donation and metabolic stability.[15][16][17]

The nomenclature is handled by changing the locant from an "indicated hydrogen" to a standard numerical locant for the substituent.

-

Identify the N-Substituent: Name the group attached to the nitrogen.

-

Assign the Nitrogen Locant: The locant is either 1 or 2, depending on the point of attachment.

-

Assemble the Name: The N-substituent and its locant precede the name of the C-substituted pyrazole core.

Example: A pyrazole with a methyl group on N1 and a phenyl group on C3 is named 1-methyl-3-phenyl-1H-pyrazole . Note that the 1H is still formally required to denote the fully unsaturated ring system, even though the substituent at position 1 is no longer a hydrogen.

Advanced Nomenclature Topics

Reduced Pyrazole Systems

When the pyrazole ring is partially or fully saturated, the suffix of the name changes.

-

Pyrazolines (Dihydropyrazoles): Rings containing one double bond are named as dihydropyrazoles. The positions of the saturated atoms are indicated by locants. For example, 4,5-dihydro-1H-pyrazole is a common pyrazoline tautomer.

-

Pyrazolidines: The fully saturated ring system is named pyrazolidine .

Table 2: Nomenclature of Pyrazole Ring Systems by Saturation

| Ring System | Degree of Saturation | Suffix | Example |

|---|---|---|---|

| Pyrazole | Fully Unsaturated | -ole | 1H-pyrazole |

| Pyrazoline | Partially Saturated | -oline / dihydro- | 4,5-dihydro-1H-pyrazole |

| Pyrazolidine | Fully Saturated | -olidine | Pyrazolidine |

Pyrazolium Salts

Protonation or quaternization of the pyridine-like nitrogen (N2) results in a cationic species known as a pyrazolium salt.[18][19][20] The nomenclature reflects this positive charge.

Naming Convention:

-

The suffix "-ole" is changed to "-olium".

-

The position of the second hydrogen (or alkyl group) that creates the cation is indicated.

-

The counter-ion is named as a separate word.

Example: The salt formed by protonating 1H-pyrazole at the N2 position is named 1H-pyrazol-2-ium chloride .[18][19]

Fused Pyrazole Systems

In drug development, pyrazole rings are often fused to other ring systems. The nomenclature for fused heterocycles follows a specific set of IUPAC rules.[21][22][23]

Simplified Workflow for Fused Pyrazole Nomenclature:

-

Identify Components: Break the fused system into its constituent rings. Pyrazole is one component.

-

Determine the Base Component: The senior (principal) ring system is chosen based on a set of priority rules (e.g., nitrogen-containing heterocycles have priority over carbocycles; larger rings have priority over smaller ones).[21]

-

Name the Attached Component: The other ring is named as a prefix, with its "-e" ending changed to "-o" (e.g., "pyrazole" becomes "pyrazolo").[21]

-

Indicate Fusion Locants: The sides of the attached component are lettered (a, b, c...), and the bonds of the base component are numbered. The name indicates the fusion points in square brackets, listing the bond numbers of the base component followed by the letter of the attached component's side.

Caption: Deconstruction of a fused heterocyclic name.

Conclusion

A rigorous and systematic approach to the nomenclature of substituted pyrazoles is indispensable for the scientific community. The IUPAC system, grounded in the principle of lowest locants and a clear hierarchy of functional groups, provides the necessary framework for unambiguous communication. By understanding the core rules for numbering, the handling of tautomerism via indicated hydrogen, and the specific conventions for N-substitution, reduced forms, ionic species, and fused systems, researchers can confidently and accurately describe the complex pyrazole derivatives that are central to modern chemistry and drug discovery.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]

- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Pyrazole [webbook.nist.gov]

- 11. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 17. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazolium chloride | C3H5ClN2 | CID 67909939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Pyrazolium | C3H5N2+ | CID 3416953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Pyrazolium salts as a new class of ionic liquid crystals - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. old.iupac.org [old.iupac.org]

- 22. old.iupac.org [old.iupac.org]

- 23. dspmuranchi.ac.in [dspmuranchi.ac.in]

A Technical Guide to the Discovery and Evolution of Pyrazole Synthesis

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents, from the blockbuster anti-inflammatory drug Celecoxib to numerous kinase inhibitors used in oncology.[3][5] This technical guide provides an in-depth exploration of the discovery and historical evolution of pyrazole synthesis. Authored for researchers, medicinal chemists, and drug development professionals, it moves beyond a simple recitation of reactions. Instead, it delves into the causality behind seminal synthetic choices, traces the logical progression from classical methods to modern high-efficiency protocols, and culminates in the strategic synthesis of pharmacologically relevant molecules. We begin with Ludwig Knorr's foundational discovery in 1883 and navigate through the mechanistic intricacies of classical syntheses, the challenges of regioselectivity, and the advent of modern multicomponent, metal-catalyzed, and asymmetric strategies that enable the precision required for contemporary drug design.

Chapter 1: The Pyrazole Core: A Privileged Scaffold in Modern Chemistry

The pyrazole ring system is a structural motif of immense value. Its discovery and the subsequent development of its synthesis have profoundly impacted medicinal chemistry.[6] Pyrazole derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and materials.[7][8] The scaffold's success stems from its distinct physicochemical properties. The pyrazole ring contains both a pyrrole-like nitrogen atom (a hydrogen bond donor) and a pyridine-like nitrogen atom (a hydrogen bond acceptor), allowing for versatile interactions with biological targets like enzyme active sites.[9] This dual nature, combined with its stable aromatic character, makes it an ideal building block for creating potent and selective drugs.[4] The therapeutic landscape is rich with pyrazole-containing drugs, including Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), Ruxolitinib (anti-cancer), and Lenacapavir (anti-HIV), underscoring the scaffold's remarkable versatility and enduring relevance.[3][10]

Chapter 2: The Genesis of Pyrazole Synthesis: Knorr's Foundational Discovery

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[6][11] In an attempt to synthesize a quinoline derivative, he unexpectedly produced the first pyrazole derivative by reacting ethyl acetoacetate with phenylhydrazine.[6][12] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for an entire field of heterocyclic chemistry.[6] The compound Knorr synthesized was later identified as 3-methyl-1-phenyl-1H-pyrazol-5-ol, often referred to as a pyrazolone.[9][12]

Protocol 1: The Historical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr, which describes the reaction of ethyl acetoacetate and phenylhydrazine.[6][12]

Materials and Equipment:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (1.0-1.25 eq)

-

Reaction vessel suitable for heating (e.g., round-bottomed flask)

-

Water bath or heating mantle

-

Apparatus for separating immiscible liquids (e.g., separatory funnel)

-

Crystallization dish

-

Diethyl ether for precipitation/washing

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, carefully combine phenylhydrazine and ethyl acetoacetate. The reaction is often exothermic.[12]

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily intermediate (a phenylhydrazone) and water.[6]

-

Separation of Water: The water formed during the initial condensation can be separated from the oily product.[6]

-

Cyclization: Heat the resulting oily intermediate on a water bath (approximately 100°C) for several hours.[6][12] This thermal step drives the intramolecular cyclization through the elimination of ethanol.

-

Isolation and Purification: Cool the resulting crude syrup in an ice-water bath. Add diethyl ether and stir vigorously to induce precipitation of the crude pyrazolone product as a powder.[12] The solid can be collected by filtration, washed with cold diethyl ether, and dried.

Causality Behind the Method: Knorr's choice of reactants was pivotal. The β-ketoester (ethyl acetoacetate) provides a 1,3-dielectrophilic three-carbon backbone. Phenylhydrazine acts as a binucleophile, with its two nitrogen atoms perfectly spaced to react with the two electrophilic carbonyl carbons of the ketoester to form a stable five-membered ring. The initial, more reactive ketone reacts first with the more nucleophilic terminal nitrogen of the hydrazine, followed by an intramolecular attack of the second nitrogen on the less reactive ester carbonyl, leading to cyclization and elimination of ethanol.

Caption: Reaction scheme for Knorr's original 1883 synthesis.

Chapter 3: The Classical Pillars of Pyrazole Synthesis

Following Knorr's discovery, the condensation of a three-carbon dielectrophile with a hydrazine derivative became the archetypal method for pyrazole construction.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr synthesis, in its general form, is the reaction between a 1,3-dicarbonyl compound and a hydrazine.[13][14] The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack.[14][15]

Mechanism:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen from the hydrazine onto one of the carbonyl carbons, followed by dehydration to form a hydrazone or enamine intermediate.

-

Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: A final dehydration step eliminates a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[14][15]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.